molecular formula C20H21N3O6 B13399440 5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B13399440
M. Wt: 399.4 g/mol
InChI Key: LFZGBNATHRHOKZ-UHFFFAOYSA-N
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Description

The compound 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid features a 5-oxopentanoic acid backbone (a five-carbon chain with a ketone at position 5 and a terminal carboxylic acid) linked via an amide bond to a chiral propanamide group. The propanamide substituents include a 4-nitrophenylamino group (electron-withdrawing nitro moiety) and a phenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

5-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c24-18(7-4-8-19(25)26)22-17(13-14-5-2-1-3-6-14)20(27)21-15-9-11-16(12-10-15)23(28)29/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,21,27)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGBNATHRHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally follows a multi-step sequence involving:

  • Step 1: Formation of Imine Intermediate
    Reaction of 4-nitroaniline with benzaldehyde forms a Schiff base (imine), which serves as a key intermediate for subsequent transformations.

  • Step 2: Reduction of Imine to Amine
    The imine intermediate is reduced to the corresponding amine using catalytic hydrogenation or chemical reducing agents.

  • Step 3: Protection of Amine Group
    The amine is protected using standard protecting groups (e.g., Boc or Fmoc) to prevent side reactions during coupling.

  • Step 4: Coupling with 5-Oxopentanoic Acid Derivative
    The protected amine is coupled with a suitable activated carboxylic acid derivative of 5-oxopentanoic acid, often employing peptide coupling reagents (e.g., EDC, HATU).

  • Step 5: Deprotection and Purification
    Removal of the protecting group under acidic or basic conditions followed by purification, typically via chromatographic methods such as reversed-phase HPLC, yields the target compound.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Imine Formation 4-nitroaniline + benzaldehyde, solvent (ethanol), reflux Equimolar amounts, monitored by TLC
2 Reduction Catalytic hydrogenation: H₂, Pd/C or Raney Ni, ethanol Alternative: Chemical reduction (NaBH₄/CuCl₂)
3 Amine Protection Boc₂O or Fmoc-Cl, base (triethylamine), solvent (DCM) Protects amine for selective coupling
4 Coupling Reaction EDC/HOBt or HATU, DIPEA, DMF or DCM Activation of carboxylic acid for amide bond formation
5 Deprotection and Purification TFA in DCM or piperidine (for Fmoc), reversed-phase HPLC Purity >95% confirmed by LC-MS and NMR

Industrial Considerations

For scale-up, continuous flow reactors and catalytic systems are optimized to improve yield and reduce impurities. Automated purification systems with C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) are employed to ensure batch-to-batch consistency.

Chemical Reaction Analysis Relevant to Preparation

Reduction of the Nitro Group

The nitrophenyl moiety is sensitive to reduction, which can be harnessed or must be controlled during synthesis.

Reaction Type Reagents/Conditions Product Mechanism
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, ethanol 5-({(2S)-1-[(4-Aminophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid Electron transfer reduces -NO₂ to -NH₂
Chemical Reduction NaBH₄/CuCl₂, Fe/HCl, Sn/HCl Same as above Stepwise reduction via nitroso and hydroxylamine intermediates

Control of reduction conditions is critical to avoid over-reduction or side reactions that may affect the amide bond or chiral centers.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution, which can be used to introduce other substituents or must be avoided to maintain compound integrity.

Reaction Type Reagents/Conditions Product Mechanism
NAS with Amines NH₃, heat or K₂CO₃ in DMF Substituted amino derivatives Nucleophilic attack on activated aromatic ring
NAS with Thiols RSH, base, polar aprotic solvent Thioether derivatives Similar nucleophilic aromatic substitution

These reactions are relevant for derivatization or functionalization strategies.

Purification and Characterization Techniques

  • Purification: Reversed-phase high-performance liquid chromatography (HPLC) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) is standard to achieve >95% purity.

  • Characterization:

    • Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and purity.
    • Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy verifies structural integrity and stereochemistry.
    • Infrared (IR) spectroscopy confirms functional groups (amide bonds, nitro groups).

Summary Table of Preparation Method Parameters

Parameter Description Typical Conditions/Values
Starting Materials 4-Nitroaniline, benzaldehyde, 5-oxopentanoic acid derivative >99% purity
Solvents Ethanol, dichloromethane (DCM), dimethylformamide (DMF) Anhydrous grade
Catalysts/Activators Pd/C, Raney Ni, EDC, HATU Catalytic amounts
Temperature Room temperature to reflux (60–80 °C) Controlled per step
Reaction Time 1–24 hours depending on step Monitored by TLC/LC-MS
Yield 60–85% overall Optimized via reaction conditions
Purity >95% after purification Verified by HPLC and NMR

Research Discoveries and Optimization Insights

  • Use of Fmoc protection allows mild deprotection conditions, preserving sensitive functional groups.
  • Catalytic hydrogenation with Pd/C in ethanol is preferred for selective reduction of the nitro group without affecting amide bonds.
  • Coupling efficiency improves with the use of HATU and DIPEA in DMF, minimizing racemization and side products.
  • Continuous flow synthesis has been reported to enhance reproducibility and scalability, reducing reaction times and improving safety during hydrogenations.
  • Purification by reversed-phase HPLC with gradient elution ensures removal of closely related impurities and unreacted starting materials.

Chemical Reactions Analysis

Reduction of the Nitrophenyl Group

The nitrophenyl group is highly susceptible to reduction, forming an aniline derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reaction Type Reagents/Conditions Product Mechanism
Catalytic HydrogenationH₂, Pd/C or Raney Ni in ethanol5-({(2S)-1-[(4-Aminophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acidReduction of -NO₂ to -NH₂ via electron transfer.
Chemical ReductionNaBH₄/CuCl₂, Fe/HCl, or Sn/HClSame as aboveStepwise reduction via nitroso and hydroxylamine intermediates.

This transformation is analogous to reductions observed in structurally related nitrophenyl-substituted amino acids, where the nitro group serves as a precursor for bioactive amines .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitrophenyl group can undergo NAS under strongly basic or acidic conditions, enabling functionalization at the aromatic ring.

Reaction Type Reagents/Conditions Product Mechanism
NAS with AminesNH₃, heat, or K₂CO₃ in DMF5-({(2S)-1-[(4-(Substituted-amino)phenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acidAromatic ring activation by -NO₂, followed by nucleophilic attack.
NAS with ThiolsRSH, base, polar aprotic solventThioether derivativesSimilar activation, with sulfur nucleophiles.

Such reactions are consistent with methodologies described for nitrophenyl-containing compounds in cross-coupling and substitution contexts .

Oxidation of the Ketoacid Moiety

The 5-oxopentanoic acid group may undergo oxidation or further functionalization at the ketone or carboxylic acid sites.

Reaction Type Reagents/Conditions Product Mechanism
Ketone OxidationKMnO₄, H⁺, heat5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanedioic acidOxidation of α-keto group to carboxylic acid.
EsterificationROH, H₂SO₄ or DCC/DMAPMethyl/ethyl estersAcid-catalyzed ester formation.

The ketoacid backbone’s reactivity aligns with synthetic strategies for α-ketoglutarate analogs, where oxidation and esterification are common .

Amide Hydrolysis

The amide linkages in the compound are potential sites for hydrolysis, yielding smaller fragments.

Reaction Type Reagents/Conditions Product Mechanism
Acidic Hydrolysis6M HCl, reflux4-Nitroaniline + phenylpropan-2-yl amino acid fragmentsProtonation of amide carbonyl, nucleophilic attack by water.
Basic HydrolysisNaOH, heatSame as aboveDeprotonation and hydroxide ion attack.

This cleavage pathway is typical for amide bonds and is relevant for metabolic studies or degradation analysis.

Cross-Coupling Reactions

While direct evidence is limited, the aryl groups in the compound may participate in palladium-catalyzed cross-coupling reactions if halogenated derivatives are synthesized.

Reaction Type Reagents/Conditions Product Mechanism
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, baseBiaryl derivativesOxidative addition, transmetalation, reductive elimination .

Interactions with Biological Macromolecules

Though not a classical "chemical reaction," the compound’s nitro and keto groups enable non-covalent interactions (e.g., hydrogen bonding, π-stacking) with enzymes or receptors, modulating biological activity .

Scientific Research Applications

5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid is a complex organic compound featuring a nitrophenyl group, a phenylpropan-2-yl group, and an oxopentanoic acid moiety. It is also known as N-Glutaryl-L-phenylalanine p-nitroanilide . This compound is a useful research chemical with a molecular formula of C20H21N3O6 and a molecular weight of 399.4 g/mol. Typical purity is around 95%.

Scientific Research Applications

This compound has a variety of applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: This compound is utilized in developing advanced materials and as a precursor for synthesizing specialty chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: The nitrophenyl group can be reduced to form aniline derivatives. Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
  • Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using nucleophiles like amines and thiols under basic conditions.

Mechanism of Action

The mechanism of action of 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-oxopentanoic acid scaffold is versatile, with modifications altering pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs of 5-Oxopentanoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Target Compound 4-Nitrophenylamino, phenyl ~435.4* N/A Potential enzyme inhibition; nitro group for bioactivation
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl 210.2 149437-76-3 Enhanced lipophilicity; fluorine improves metabolic stability
5-Oxo-5-((4-sulfamoylphenyl)amino)pentanoic acid 4-Sulfamoylphenyl ~300.3* 99842-19-0 Sulfonamide group for antibacterial activity
(4S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid tert-Butoxy, amino 217.2 45120-30-7 Prodrug building block; improved solubility
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid Benzimidazole amino 262.3 N/A Heterocyclic amine for targeting kinase domains
5-((Indol-4-yl)oxy)-5-oxopentanoic acid Indole-4-oxy Varies N/A Serotonergic prodrug design (e.g., RE104 derivatives)

*Estimated based on structural analogs.

Key Findings from Comparative Studies

In contrast, the 4-fluorophenyl analog () balances lipophilicity and metabolic stability due to fluorine’s electronegativity and small size . Sulfamoylphenyl derivatives () leverage sulfonamide groups for hydrogen bonding, often utilized in antibacterial or carbonic anhydrase inhibitors .

Biological Activity: 5-Oxopentanoic acid derivatives with heterocyclic amines (e.g., benzimidazole in ) show affinity for nucleotide-binding domains, as seen in kinase or protease inhibitors . Indole-oxy analogs () act as psychedelic prodrugs, where the 5-oxopentanoic acid serves as a cleavable linker for controlled drug release .

Physicochemical Properties: tert-Butyl esters () enhance solubility and stability during synthesis, critical for peptide conjugates or antibody-drug conjugates (ADCs) .

Research Implications

  • Prodrug Potential: The nitro group in the target compound may facilitate enzymatic reduction (e.g., by nitroreductases) to release active metabolites, a strategy observed in hypoxia-activated prodrugs .
  • Enzyme Inhibition: Analogous 5-oxopentanoic acid derivatives (e.g., compound 33 in ) inhibit PTP1B, suggesting the scaffold’s utility in diabetes therapeutics. The nitro group’s electronic effects could modulate binding to phosphatase active sites .
  • Synthetic Versatility: The 5-oxopentanoic acid backbone accommodates diverse substituents (e.g., fatty acids in ), enabling tailored pharmacokinetics for drug delivery .

Biological Activity

5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, commonly referred to as a nitrophenyl-substituted amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a nitrophenyl group attached to an amino acid backbone. Its molecular formula is C16H18N4O5, and it possesses a molecular weight of approximately 358.34 g/mol. The presence of the nitrophenyl moiety is significant, as it often correlates with enhanced biological activity.

PropertyValue
Molecular FormulaC16H18N4O5
Molecular Weight358.34 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot reported

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of nitrophenyl-substituted amino acids have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar nitrophenyl derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can mitigate oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

In a controlled laboratory study, researchers evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of the compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step peptide coupling approach. For example, the (2S)-1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl moiety can be prepared using N-protected amino acids (e.g., Fmoc or Boc chemistry) and activated esters (e.g., 4-nitrophenyl esters) to facilitate coupling with 5-oxopentanoic acid. Purification is critical: use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Purity (>95%) can be verified via LC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry (e.g., coupling constants for the (2S)-chiral center) and the presence of the 4-nitrophenyl group (aromatic protons at δ 8.1–8.3 ppm).
  • IR Spectroscopy : Detect amide bonds (C=O stretch at ~1650 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical [M+H]⁺ = ~428.15 g/mol) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 30 days; monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 3–9) and analyze by LC-MS for hydrolysis of the amide or ester bonds. The nitro group may reduce stability under basic conditions due to nucleophilic attack .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitro group reactivity).
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with nitroreductase activity). The 4-nitrophenyl group may act as a substrate analog for nitroreductases, enabling prodrug design .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • NOESY/ROESY : Resolve stereochemical ambiguities by identifying through-space interactions between the phenylpropan-2-yl group and adjacent protons.
  • Dynamic NMR : If rotational barriers in the amide bond cause signal splitting, analyze variable-temperature NMR (e.g., 25–60°C) to determine coalescence temperatures and calculate energy barriers .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., diastereomers or hydrolyzed intermediates)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (0–40°C), and coupling agents (HATU vs. DCC) to maximize yield.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitro group reduction or amide bond formation in real time .

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